2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Polymer Chemistry Suzuki-Miyaura Coupling Regioregular Polymers

Conventional cyclopentylboronic acid pinacol ester suffers from silica gel instability and protodeboronation side reactions, compromising polymer molecular weight. This MIDA ester surrogate solves these issues, enabling reliable iterative cross-coupling and catalyst-transfer polycondensation for regioregular conjugated polymers. • 'Slow-release' mechanism suppresses homocoupling and protodeboronation. • Bench-stable, accurately weighable solid. • Compatible with automated synthesis and multi-step sequences. Achieve higher MW polymers and cleaner reactions in organic electronics research.

Molecular Formula C10H16BNO4
Molecular Weight 225.05 g/mol
CAS No. 117311-84-9
Cat. No. B168580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS117311-84-9
Molecular FormulaC10H16BNO4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESB1(OC(=O)CN(CC(=O)O1)C)C2CCCC2
InChIInChI=1S/C10H16BNO4/c1-12-6-9(13)15-11(16-10(14)7-12)8-4-2-3-5-8/h8H,2-7H2,1H3
InChIKeyOMMULMFHZKIOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 117311-84-9): A Benchmark MIDA Boronate for Stable Boronic Acid Surrogates


2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 117311-84-9), also known as Cyclopentylboronic acid MIDA ester, is a crystalline, air-stable N-methyliminodiacetic acid (MIDA) boronate with the molecular formula C₁₀H₁₆BNO₄ and a molecular weight of 225.05 g/mol . It serves as a shelf-stable surrogate for cyclopentylboronic acid, enabling robust handling and purification protocols that are incompatible with the parent boronic acid . As a member of the MIDA boronate class, it is specifically designed to overcome the well-documented stability and purification challenges associated with conventional boronic acid derivatives, providing a crucial advantage in multi-step synthetic sequences [1].

Why Cyclopentylboronic Acid Pinacol Ester and Other Analogs Cannot Substitute 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in Critical Applications


Generic substitution with common boronic acid esters, such as cyclopentylboronic acid pinacol ester (CAS 66217-55-8), is not a viable strategy for many advanced applications. While pinacol esters are widely used, they suffer from critical limitations including instability to silica gel chromatography, sensitivity to air and moisture, and a propensity for undesirable side reactions like protodeboronation and homocoupling under standard cross-coupling conditions [1]. In contrast, the MIDA boronate framework provides a 'slow-release' mechanism of the active boronic acid under mild aqueous basic conditions, which dramatically suppresses these side reactions and enables precise control in iterative synthesis and polymerization [2][3]. Therefore, selecting the MIDA-protected 2-cyclopentyl analog is a deliberate choice for process reliability and product purity, not an interchangeable option.

Quantitative Differentiation Guide: How 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Outperforms Analogs


Superior Polymerization Control: MIDA Boronate vs. Pinacol Boronate in Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP)

In a systematic study of SCTP for the synthesis of poly(3-hexylthiophene) (P3HT), replacing the conventional pinacol boronate monomer with a MIDA boronate monomer led to a significant improvement in polymerization control and product quality [1]. The use of the slow-hydrolyzing MIDA boronate effectively suppressed side reactions such as protodeboronation, homocoupling, and chain transfer, which are prevalent with pinacol esters [1]. This translates to higher molecular weight polymers in better yield [2].

Polymer Chemistry Suzuki-Miyaura Coupling Regioregular Polymers

Chromatographic Purification Feasibility: MIDA Boronate Stability on Silica Gel vs. Pinacol Boronate Instability

A critical and well-documented differentiation is the stability of MIDA boronates on silica gel, a property that enables standard chromatographic purification [1][2]. MIDA boronates, including this cyclopentyl derivative, are uniformly stable to SiO₂ chromatography and exhibit a unique binary affinity allowing for 'catch-and-release' purification protocols [2]. In stark contrast, many other boronic esters, particularly pinacol boronates, are notoriously unstable or decompose on silica, making their purification challenging and often precluding their use in multi-step sequences .

Organic Synthesis Purification Silica Gel Chromatography

Bench-Top and Thermal Stability: MIDA Boronate vs. Parent Boronic Acid

While the parent cyclopentylboronic acid is prone to dehydration and decomposition, its MIDA ester derivative is a free-flowing crystalline solid that is stable indefinitely on the bench-top under air . Furthermore, MIDA boronates exhibit remarkable thermal stability in solution. A study on analogous MIDA boronates demonstrated stability even in DMSO solution at high temperatures (>120 °C), whereas the corresponding boronic acids are unstable under such conditions [1]. This enhanced stability is a class-defining feature of the MIDA protecting group.

Stability Storage Cross-Coupling

Cross-Coupling Yield Improvement: MIDA Boronate Slow-Release Protocol vs. Direct Boronic Acid Use

The 'slow-release' mechanism of MIDA boronates under mild basic aqueous conditions is not merely a convenience but a yield-enhancing feature. A direct comparison in the cross-coupling of unstable ortho-phenolboronic acid derivatives showed that the MIDA boronate counterpart afforded the cross-coupled product in a much better yield compared to using its parent boronic acid counterpart [1]. This improvement is attributed to the controlled, in situ generation of the boronic acid, which minimizes unproductive decomposition pathways that plague free boronic acids.

Suzuki-Miyaura Coupling Reaction Yield Slow-Release

Optimal Use Cases for 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in Research and Development


Precision Synthesis of Conjugated Polymers and Oligomers

This compound is an ideal monomer for the controlled synthesis of well-defined, regioregular conjugated polymers like poly(3-hexylthiophene) (P3HT). As established, its MIDA-protected nature suppresses deleterious side reactions (protodeboronation, homocoupling) during Suzuki-Miyaura catalyst-transfer polycondensation (SCTP), enabling access to higher molecular weight polymers with superior structural fidelity compared to pinacol boronate analogs [1][2]. This is critical for applications in organic electronics (OFETs, OPVs) where polymer chain regularity directly dictates device performance.

Iterative Cross-Coupling and Automated Synthesis Platforms

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a perfect building block for iterative cross-coupling (ICC) strategies. Its unique stability on silica gel, coupled with the ability to perform controlled deprotection in situ, makes it compatible with automated synthesis platforms that rely on 'catch-and-release' purification cycles [1]. This enables the rapid, automated assembly of complex small molecules, including natural product analogs and pharmaceutical candidates, a feat not reliably achievable with unstable pinacol esters or free boronic acids [2].

Handling and Coupling of Unstable or Challenging Boronic Acids

For researchers working with cyclopentylboronic acid, which is prone to degradation, this MIDA ester is the preferred surrogate. It can be accurately weighed, stored long-term on the bench, and reliably employed in cross-coupling reactions where the free boronic acid would decompose [1]. The 'slow-release' protocol ensures a high local concentration of the active boronic acid only under coupling conditions, leading to improved yields and cleaner reactions, as demonstrated for similarly unstable arylboronic acid derivatives [2].

Preparation of Functionalized Boronic Acid Derivatives via Multi-Step Sequences

This compound can be carried through multiple synthetic transformations before its cross-coupling function is revealed. Its documented compatibility with a wide range of reagents and conditions—including oxidations, reductions, and organometallic additions—allows it to be elaborated into more complex boronic acid derivatives [1]. The final, mild deprotection step (aqueous base) then liberates the boronic acid for a terminal Suzuki-Miyaura coupling. This latent reactivity is a cornerstone of modern, convergent synthesis and a key reason for selecting a MIDA-protected boronate.

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